molecular formula C16H13N7OS B2631836 N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1448126-01-9

N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2631836
CAS No.: 1448126-01-9
M. Wt: 351.39
InChI Key: DHIQTUWWEVZJEB-UHFFFAOYSA-N
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Description

N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that integrates multiple heterocyclic structures, including pyrimidine, imidazole, and thiadiazole These heterocycles are known for their significant roles in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Imidazole Ring: Starting with a pyrimidine derivative, the imidazole ring can be formed through a cyclization reaction involving an appropriate diamine and a carbonyl compound under acidic or basic conditions.

    Linking the Imidazole and Pyrimidine Rings: This step involves the alkylation of the imidazole ring with a pyrimidine derivative using a suitable alkylating agent.

    Synthesis of the Thiadiazole Ring: The thiadiazole ring is synthesized separately, often through the reaction of a dithioic acid with a hydrazine derivative.

    Coupling of the Thiadiazole and Imidazole-Pyrimidine Moieties: The final step involves coupling the thiadiazole ring with the imidazole-pyrimidine moiety through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the nitrogens in the heterocyclic rings, potentially leading to partially or fully reduced derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution, and strong bases (e.g., sodium hydride) for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced heterocyclic derivatives.

    Substitution: Various substituted derivatives depending on the introduced functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is studied for its potential as a ligand in coordination chemistry, forming complexes with transition metals that could be used in catalysis or material science.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as an anticancer agent due to the bioactivity of its heterocyclic components. The thiadiazole ring, in particular, is known for its ability to interact with biological targets, potentially leading to the development of new therapeutic agents .

Industry

In the industrial sector, the compound’s unique structure may be explored for applications in the development of new materials, such as organic semiconductors or photovoltaic materials, due to the electronic properties of its heterocyclic rings.

Mechanism of Action

The mechanism of action of N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, the thiadiazole ring can inhibit certain enzymes by mimicking the structure of natural substrates or by binding to the active site, thereby blocking the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine Derivatives: Compounds like 5-fluorouracil, which is used as an anticancer agent.

    Imidazole Derivatives: Compounds such as metronidazole, used as an antibiotic and antiprotozoal agent.

    Thiadiazole Derivatives: Compounds like acetazolamide, used as a diuretic and for the treatment of glaucoma.

Uniqueness

N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is unique due to its combination of three different heterocyclic rings, each contributing distinct chemical and biological properties. This combination enhances its potential for diverse applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N7OS/c24-16(11-2-3-12-13(10-11)22-25-21-12)20-7-9-23-8-6-19-15(23)14-17-4-1-5-18-14/h1-6,8,10H,7,9H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIQTUWWEVZJEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=NC=CN2CCNC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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